molecular formula C4H7N7 B13784523 5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine CAS No. 928338-36-7

5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine

Cat. No.: B13784523
CAS No.: 928338-36-7
M. Wt: 153.15 g/mol
InChI Key: LXWAQVHDZOQHRN-UHFFFAOYSA-N
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Description

5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine is a heterocyclic compound containing nitrogen atoms within its structure Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine typically involves multi-component reactions (MCRs). These reactions are advantageous due to their efficiency, high yields, and environmentally friendly nature. One common method involves the use of aldehydes, isocyanides, and heterocyclic compounds containing amidine fragments . The reaction is usually carried out in the presence of catalysts such as CeCl3·7H2O under reflux conditions in ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Peracids at room temperature.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone imines, while substitution reactions can produce various substituted derivatives of the parent compound.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine is unique due to its triamine functionality, which provides additional sites for chemical modification and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

928338-36-7

Molecular Formula

C4H7N7

Molecular Weight

153.15 g/mol

IUPAC Name

pyrazolo[5,1-c][1,2,4]triazole-3,5,6-triamine

InChI

InChI=1S/C4H7N7/c5-2-1-3-8-9-4(6)10(3)11(2)7/h1H,5,7H2,(H2,6,9)

InChI Key

LXWAQVHDZOQHRN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N2C1=NN=C2N)N)N

Origin of Product

United States

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